![molecular formula C16H13IN2O4S B14583451 4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione CAS No. 61556-41-0](/img/structure/B14583451.png)
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino, hydroxy, and iodoethylsulfanyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
化学反応の分析
Types of Reactions
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The iodoethylsulfanyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials with specific electronic properties
作用機序
The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The compound’s hydroxy and amino groups facilitate hydrogen bonding with nucleic acids, enhancing its binding affinity .
類似化合物との比較
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the iodoethylsulfanyl group.
4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione: Contains diphenoxy groups instead of iodoethylsulfanyl
Uniqueness
The presence of the iodoethylsulfanyl group in 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for targeted medicinal applications .
特性
CAS番号 |
61556-41-0 |
|---|---|
分子式 |
C16H13IN2O4S |
分子量 |
456.3 g/mol |
IUPAC名 |
4,8-diamino-1,5-dihydroxy-2-(2-iodoethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13IN2O4S/c17-3-4-24-9-5-7(19)11-13(14(9)21)16(23)10-6(18)1-2-8(20)12(10)15(11)22/h1-2,5,20-21H,3-4,18-19H2 |
InChIキー |
JPYVMXVDFMLHDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)SCCI)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


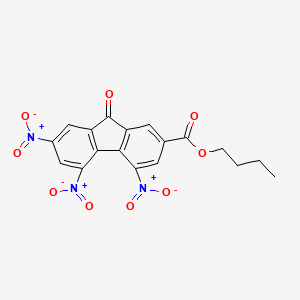
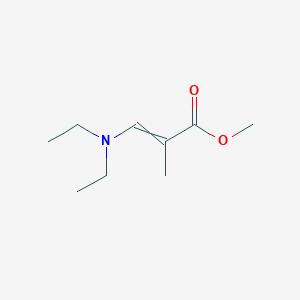
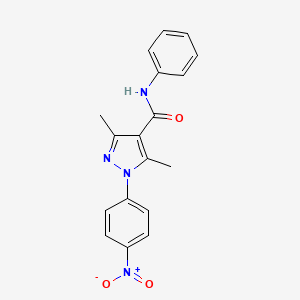

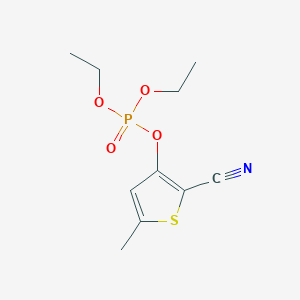

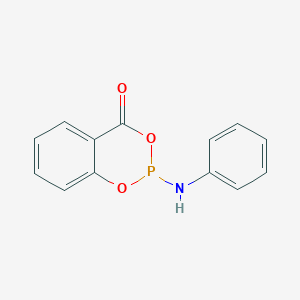

![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
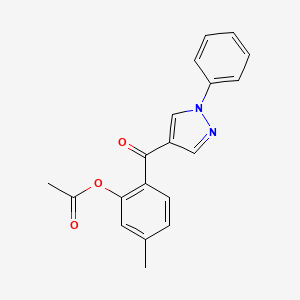
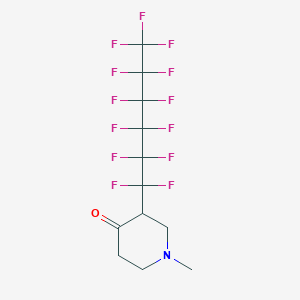

![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
